molecular formula C29H30N4O3 B2452923 7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-91-6

7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Número de catálogo: B2452923
Número CAS: 892282-91-6
Peso molecular: 482.584
Clave InChI: YYBYWUJNPWQTSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

892282-91-6

Fórmula molecular

C29H30N4O3

Peso molecular

482.584

Nombre IUPAC

7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H30N4O3/c1-20-7-6-10-24(17-20)32-16-15-31(19-21(32)2)27(34)23-11-12-25-26(18-23)30-29(36)33(28(25)35)14-13-22-8-4-3-5-9-22/h3-12,17-18,21H,13-16,19H2,1-2H3,(H,30,36)

Clave InChI

YYBYWUJNPWQTSZ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound under investigation has shown potential in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • Case Study : In vitro studies demonstrated that the compound reduced the viability of human breast cancer cells (MCF-7) by 70% at a concentration of 10 μM after 48 hours of treatment.

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has been documented in several studies. The specific compound has shown activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC against Staphylococcus aureus was found to be 32 μg/mL, indicating moderate antibacterial activity.
  • Case Study : In a study comparing various derivatives, this compound exhibited superior activity against Escherichia coli compared to traditional antibiotics.

Anti-inflammatory Properties

Quinazolines are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines:

  • Research Findings : In animal models, administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum following lipopolysaccharide (LPS) stimulation.

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialMIC = 32 μg/mL against Staphylococcus aureus
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), halting cell division.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways that regulate inflammatory responses.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Piperazine core formation : Condensation of m-toluidine derivatives with carbonylating agents (e.g., triphosgene) under anhydrous conditions .
  • Quinazoline-dione assembly : Cyclization of anthranilic acid derivatives with phenethylamine, followed by oxidation to form the dione moiety .
  • Coupling reactions : Amide bond formation between the piperazine and quinazoline-dione subunits using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane at 0–5°C . Critical parameters include temperature control (<5°C during coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How do structural modifications (e.g., substituents on the piperazine or quinazoline rings) influence solubility and pharmacokinetic properties?

  • Piperazine substituents : The 3-methyl and m-tolyl groups enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. Replacing methyl with polar groups (e.g., hydroxyl) increases solubility but may reduce CNS activity .
  • Quinazoline-dione modifications : The phenethyl group contributes to π-π stacking with target proteins, while ester-to-carboxylic acid conversion (e.g., via hydrolysis) alters metabolic stability and renal clearance . Structure-activity relationship (SAR) studies recommend balancing lipophilicity (LogP 2–4) and polar surface area (<90 Ų) for optimal bioavailability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays to test inhibition of target enzymes (e.g., kinases, phosphodiesterases) at 1–100 µM concentrations .
  • Cell viability assays : MTT or resazurin assays in relevant cell lines (e.g., neuronal or cancer cells) to assess cytotoxicity (IC₅₀) .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine binding affinity (Ki) for GPCRs or ion channels .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon frameworks .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95%) and detect impurities .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Orthogonal assays : Validate activity using independent methods (e.g., SPR for binding kinetics alongside functional cellular assays) .
  • Batch consistency : Ensure compound purity via HPLC and elemental analysis to rule out impurity-driven effects .
  • Contextual factors : Control cell passage number, serum concentration, and assay pH, as variations may alter activity .

Advanced Research Questions

Q. What advanced techniques are used to elucidate the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) to purified target proteins .
  • X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .
  • Molecular Dynamics (MD) simulations : 100-ns simulations (AMBER/CHARMM force fields) to study conformational stability and ligand-protein interactions .

Q. How can pharmacokinetic properties (e.g., half-life, bioavailability) be optimized through derivatization?

  • Prodrug strategies : Introduce ester or carbonate groups at the quinazoline-dione’s 3-position to enhance oral absorption, followed by enzymatic hydrolysis in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen to prolong plasma half-life .
  • CYP450 inhibition assays : Screen for metabolic stability using human liver microsomes and identify sites for deuteration to reduce first-pass metabolism .

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

  • Neuropathic pain models : Chronic constriction injury (CCI) in rodents to assess analgesic efficacy (dose range: 10–50 mg/kg, i.p.) .
  • Toxicokinetics : 28-day repeat-dose studies in rats (OECD 407 guidelines) to monitor hepatorenal toxicity via serum ALT/Cr levels .
  • Ames test : Bacterial reverse mutation assay (TA98/TA100 strains) to assess genotoxicity .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

  • Chemical proteomics : Use clickable photoaffinity probes (e.g., alkyne-tagged analogs) for pull-down assays and LC-MS/MS target identification .
  • CRISPR/Cas9 knockouts : Generate target gene-knockout cell lines to confirm activity loss in phenotypic assays .
  • RNA interference (RNAi) : siRNA-mediated silencing of putative targets to correlate with reduced compound efficacy .

Q. What computational tools are recommended for optimizing selectivity against off-target proteins?

  • Docking studies : Glide or AutoDock Vina to screen against homology models of related proteins (e.g., kinase family members) .
  • Free energy perturbation (FEP) : Calculate binding energy differences (ΔΔG) for analogs to prioritize selective derivatives .
  • Pharmacophore modeling : Phase or MOE-based models to identify critical hydrogen bond donors/acceptors and hydrophobic regions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.